

The Chemical and Physical Properties of Patulin: A Technical Guide

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Compound of Interest

Compound Name: Patulin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Patulin is a mycotoxin produced by a variety of molds, particularly species of *Aspergillus*, *Penicillium*, and *Byssoschlamys*. It is a common contaminant of rotting apples and apple-derived products, posing a potential health risk to consumers. Due to its toxicological effects, including genotoxicity and potential carcinogenicity, the presence of **patulin** in food products is strictly regulated by international bodies. This guide provides an in-depth overview of the chemical and physical properties of **patulin**, its mechanism of toxicity, and detailed experimental protocols for its analysis, intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

Patulin (IUPAC name: 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a heterocyclic lactone. Its chemical and physical characteristics are summarized in the table below.

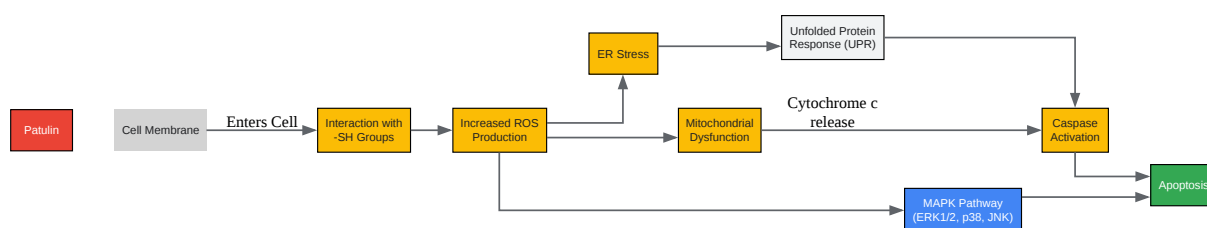
Property	Value	References
Chemical Formula	C ₇ H ₆ O ₄	[1][2]
Molecular Weight	154.12 g/mol	[1][2]
Appearance	White to light yellow solid, compact prisms or thick plates	[3]
Melting Point	105 - 111 °C	
Boiling Point	197.46 °C (rough estimate)	
Solubility	Soluble in water, ethanol (25 mg/mL), acetone, ethyl acetate (50 mg/mL), DMSO (10 mg/mL), chloroform, and benzene. Insoluble in petroleum ether.	
Stability	Heat-stable in acidic conditions (pH 3.5-5.5). Unstable in alkaline conditions and in the presence of sulfur dioxide.	
UV/Vis λ _{max}	275 - 276 nm	

Toxicological Profile and Signaling Pathways

The toxicity of **patulin** is primarily attributed to its high affinity for sulfhydryl (-SH) groups of proteins and glutathione, leading to the induction of oxidative stress and subsequent cellular damage. This interaction disrupts cellular functions and triggers a cascade of signaling events culminating in apoptosis.

Patulin-Induced Cellular Stress and Apoptosis

Patulin exposure initiates a signaling cascade that involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of the mitochondrial apoptotic pathway.



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Caption: **Patulin**-induced signaling cascade leading to apoptosis.

Experimental Protocols

Accurate and reliable quantification of **patulin** in various matrices is crucial for food safety and research. The following protocols detail the extraction and analysis of **patulin** from apple juice, primarily based on the AOAC Official Method.

Patulin Extraction from Apple Juice

This protocol describes the liquid-liquid extraction of **patulin** from apple juice using ethyl acetate.

Materials:

- Apple juice sample
- Ethyl acetate, HPLC grade
- Sodium carbonate solution (1.5% w/v)
- Anhydrous sodium sulfate
- Separatory funnels (250 mL)

- Beakers
- Rotary evaporator or nitrogen evaporator
- Volumetric flasks

Procedure:

- Transfer 50 mL of the apple juice sample into a 250 mL separatory funnel.
- Add 50 mL of ethyl acetate to the separatory funnel and shake vigorously for 1 minute.
- Allow the layers to separate and drain the lower aqueous (apple juice) layer into a second separatory funnel.
- Repeat the extraction of the aqueous layer twice more with 50 mL portions of ethyl acetate.
- Combine the three ethyl acetate extracts in a 250 mL beaker.
- Add 15 g of anhydrous sodium sulfate to the combined ethyl acetate extracts and let it stand for at least 30 minutes, swirling occasionally.
- Decant the dried ethyl acetate extract into a round-bottom flask.
- Evaporate the ethyl acetate extract to a small volume (approximately 25 mL) using a rotary evaporator at a temperature not exceeding 40°C.
- Quantitatively transfer the concentrated extract to a 15 mL graduated tube and further concentrate to near dryness under a gentle stream of nitrogen.
- Dissolve the residue in a known volume (e.g., 500 µL) of acidified water (pH 4 with acetic acid) or mobile phase for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of Patulin

This protocol outlines the determination of **patulin** concentration using reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

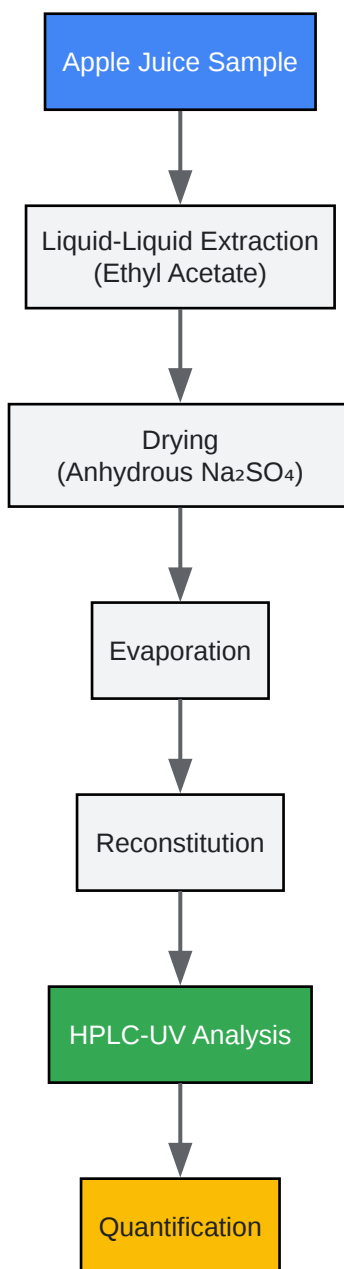
- **HPLC System:** An HPLC system equipped with a pump, injector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a UV detector.
- **Mobile Phase:** A mixture of water and acetonitrile (e.g., 95:5 v/v) or water and tetrahydrofuran. The mobile phase should be filtered and degassed.
- **Flow Rate:** 1.0 - 1.5 mL/min.
- **Injection Volume:** 20 - 50 µL.
- **Column Temperature:** Ambient or controlled at a specific temperature (e.g., 30°C).
- **Detector Wavelength:** 276 nm.

Procedure:

- Prepare a series of **patulin** standard solutions of known concentrations in the mobile phase or acidified water.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions to generate a calibration curve.
- Inject the extracted sample solution.
- Identify the **patulin** peak in the sample chromatogram by comparing its retention time with that of the **patulin** standard.
- Quantify the amount of **patulin** in the sample by comparing the peak area with the calibration curve.

Experimental Workflow

The overall workflow for the analysis of **patulin** in apple juice is depicted below.



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Caption: Workflow for **patulin** analysis in apple juice.

Conclusion

This technical guide provides a comprehensive summary of the chemical and physical properties of **patulin**, its toxicological mechanisms, and detailed protocols for its analysis. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development, aiding in a deeper understanding of this mycotoxin and

facilitating its accurate detection and quantification. Adherence to standardized analytical methods is critical for ensuring food safety and for advancing research into the biological effects of **patulin**.

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- To cite this document: BenchChem. [The Chemical and Physical Properties of Patulin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7790437#chemical-and-physical-properties-of-patulin]

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